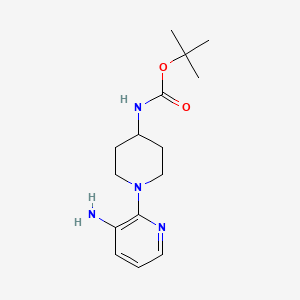![molecular formula C11H18ClN3O2 B1452397 2-{[3-(Dimethylamino)propyl]amino}-isonicotinic acid hydrochloride CAS No. 1220036-44-1](/img/structure/B1452397.png)
2-{[3-(Dimethylamino)propyl]amino}-isonicotinic acid hydrochloride
説明
2-{[3-(Dimethylamino)propyl]amino}-isonicotinic acid hydrochloride is a useful research compound. Its molecular formula is C11H18ClN3O2 and its molecular weight is 259.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of 2-{[3-(Dimethylamino)propyl]amino}-isonicotinic acid hydrochloride is carboxyl groups, which it activates to conjugate to amino groups (primary amines) . This compound’s role is to facilitate the formation of amide bonds, a critical process in biochemistry .
Mode of Action
This compound: interacts with its targets by first reacting with a carboxyl group to form an amine-reactive O-acylisourea intermediate . This intermediate quickly reacts with an amino group to form an amide bond, releasing an isourea by-product .
Biochemical Pathways
The action of This compound affects the biochemical pathways involved in peptide synthesis and the preparation of antibodies like immunoconjugates . It plays a vital role in the immobilization of large biomolecules in association with N-hydroxysuccinimide .
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve the formation of amide bonds . This process is crucial in the synthesis of peptides and the preparation of antibodies, impacting various biological functions .
生化学分析
Biochemical Properties
2-{[3-(Dimethylamino)propyl]amino}-isonicotinic acid hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to form active intermediates with carboxyl groups, which then react with primary amines . This interaction is crucial in the formation of amide bonds, which are essential in peptide synthesis and other biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of vascular endothelial growth factor (VEGF)-stimulated human umbilical vein endothelial cells (HUVECs), indicating its potential role in regulating angiogenesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It reacts with carboxyl groups to form amine-reactive O-acylisourea intermediates, which then react with amino groups to form amide bonds . This mechanism is fundamental in enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the intermediate formed by this compound is unstable in aqueous solutions, necessitating the use of stabilizing agents like N-hydroxysuccinimide (NHS) for prolonged activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses might be insufficient to elicit the desired biochemical responses. For instance, studies have shown that the compound’s inhibitory activity against VEGF-stimulated HUVECs varies with concentration, highlighting the importance of dosage optimization .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in forming amide bonds is particularly significant in metabolic processes that involve peptide synthesis and degradation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which in turn influence its biochemical activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects. Understanding these localization mechanisms is essential for optimizing the compound’s use in biochemical research .
特性
IUPAC Name |
2-[3-(dimethylamino)propylamino]pyridine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2.ClH/c1-14(2)7-3-5-12-10-8-9(11(15)16)4-6-13-10;/h4,6,8H,3,5,7H2,1-2H3,(H,12,13)(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNONDOTJSHPHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NC=CC(=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220036-44-1 | |
| Record name | 4-Pyridinecarboxylic acid, 2-[[3-(dimethylamino)propyl]amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220036-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1452318.png)



![Methyl 4-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B1452324.png)







